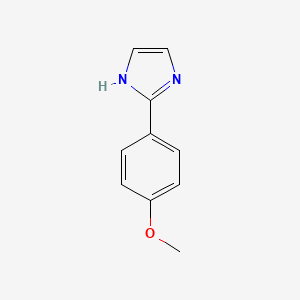

2-(4-methoxyphenyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in modern chemical and pharmaceutical research. nih.govnih.govresearchgate.net Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility. nih.gov This allows imidazole-containing compounds to interact effectively with a diverse range of biological targets, such as enzymes and receptors. nih.gov Consequently, the imidazole moiety is a common feature in numerous natural products, including the amino acid histidine, and in a wide variety of synthetic drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ymerdigital.com The inherent stability and water-solubility of the imidazole ring further enhance its appeal as a scaffold in drug design. nih.gov

Structural Characteristics and Nomenclature of 2-(4-methoxyphenyl)-1H-imidazole

The chemical structure of 2-(4-methoxyphenyl)-1H-imidazole consists of an imidazole ring substituted at the second position with a 4-methoxyphenyl (B3050149) group. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-methoxyphenyl)-1H-imidazole . uni.lu

Crystallographic studies of closely related derivatives provide insight into the compound's three-dimensional structure. For instance, in the crystal structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is reported to be 14.86 (16)°. nih.gov In a similar compound, 1-(4-methoxyphenyl)-1H-imidazole, the angle between the mean planes of the imidazole and arene rings is 43.67 (4)°. iucr.org These findings suggest a non-coplanar arrangement between the two ring systems.

Below are some of the key physicochemical properties of 2-(4-methoxyphenyl)-1H-imidazole and a closely related derivative.

| Property | Value | Compound |

| Molecular Formula | C10H10N2O | 2-(4-methoxyphenyl)-1H-imidazole |

| Molecular Weight | 174.20 g/mol | 1-(4-methoxyphenyl)-1H-imidazole |

| Melting Point | 59-67 °C | 1-(4-methoxyphenyl)-1H-imidazole |

| Boiling Point | 120 °C at 0.1 mmHg | 1-(4-methoxyphenyl)-1H-imidazole |

Overview of Research Trends Pertaining to 2-(4-methoxyphenyl)-1H-imidazole Derivatives

Research interest in 2-(4-methoxyphenyl)-1H-imidazole largely centers on the synthesis and biological evaluation of its derivatives. Scientists have explored various modifications of this core structure to develop new therapeutic agents. These investigations have revealed that derivatives of 2-(4-methoxyphenyl)-1H-imidazole possess a range of promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For example, studies have shown that certain 2,4,5-triaryl-1H-imidazole derivatives, which include the 2-(4-methoxyphenyl) moiety, exhibit significant anticancer activity against various cancer cell lines. researchgate.net The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis and disruption of the cell cycle.

In the realm of antimicrobial research, derivatives of 2-(4-methoxyphenyl)-1H-imidazole have been synthesized and tested against various bacterial and fungal strains. For instance, certain 2-(benzylthio)-4,5-diphenyl-1H-imidazole derivatives have shown activity against Staphylococcus aureus. scirp.org

Furthermore, the anti-inflammatory potential of imidazole-based compounds is a significant area of investigation. Research into new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles has demonstrated that some of these compounds exhibit notable anti-inflammatory and analgesic effects. nih.gov

The table below summarizes some of the reported biological activities for derivatives of 2-(4-methoxyphenyl)-1H-imidazole.

| Derivative Class | Biological Activity | Research Focus |

| 2,4,5-Triaryl-1H-imidazoles | Anticancer | Inhibition of cancer cell proliferation |

| Imidazole-1,2,3-triazole hybrids | Anticancer | Activity against colon, cervical, and breast cancer cell lines |

| 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles | Antibacterial | Activity against Gram-positive bacteria |

| Imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Anti-inflammatory, Analgesic | Reduction of inflammation and pain |

| 1-Hydroxy-2,4,5-triaryl imidazole derivatives | Anti-cytokine | Inhibition of pro-inflammatory cytokines |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVQPQCOLBCVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499245 | |

| Record name | 2-(4-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52091-37-9 | |

| Record name | 2-(4-Methoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Methoxyphenyl 1h Imidazole and Its Core Analogues

Classical and Modern Approaches to Imidazole (B134444) Core Synthesis

The foundational methods for constructing the imidazole ring have undergone significant evolution, moving from traditional two-component condensations to more sophisticated and efficient strategies.

Debus–Radziszewski Condensation and its Evolution

The Debus-Radziszewski imidazole synthesis, first reported by Heinrich Debus in 1858, is a cornerstone in the history of imidazole synthesis. wikipedia.orgscribd.comwikipedia.org This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a trisubstituted imidazole. wikipedia.orgscribd.comwikipedia.orgpharmaguideline.com While historically significant, this method often suffers from low yields and the formation of side products. scribd.comijprajournal.com

Over the years, numerous modifications have been developed to improve the efficiency and applicability of the Debus-Radziszewski reaction. ijprajournal.com A key evolution involves the replacement of one equivalent of ammonia with a primary amine, which allows for the synthesis of N-substituted imidazoles. wikipedia.org Furthermore, the use of various catalysts has been explored to enhance reaction rates and yields. For instance, a low-melting mixture of urea (B33335) and zinc chloride has been shown to give excellent yields for the synthesis of triaryl-1H-imidazoles. ijprajournal.com Other catalysts, such as silicotungstic acid, 1,4-diazabicyclo[2.2.2]octane (DABCO), and trityl chloride, have also been successfully employed to facilitate the synthesis of substituted imidazoles under milder conditions. ijprajournal.comrsc.org Microwave-assisted synthesis has also emerged as a modern approach to accelerate the reaction, as demonstrated in the formation of 2,4,5-triphenylimidazole (B1675074) (lophine) from benzil (B1666583), benzaldehyde (B42025), and ammonia in glacial acetic acid. wikipedia.org

Dehydrogenation Strategies for Imidazole Ring Formation

Another important strategy for synthesizing imidazoles involves the dehydrogenation of the corresponding imidazolines. This approach offers a pathway to aromatic imidazoles from their partially saturated precursors. Various oxidizing agents and catalytic systems have been developed to effect this transformation efficiently.

One notable method employs potassium permanganate (B83412) supported on silica (B1680970) gel, which allows for the mild, room-temperature oxidation of 2-substituted imidazolines to their corresponding imidazoles. researchgate.net This system exhibits chemoselectivity, enabling the conversion of 2-alkylimidazolines in the presence of 2-arylimidazolines. researchgate.net Palladium on carbon (Pd/C) is another effective catalyst for the dehydrogenation of 2- and 2,4-disubstituted imidazolines, typically carried out in refluxing toluene. researchgate.net

Dimethyl sulfoxide (B87167) (DMSO) has also been utilized as a dehydrogenating agent for 2-aryl-Δ2-imidazolines, providing a metal-free alternative. researchgate.net More recently, nickel(0)-catalyzed dehydrogenation of benzylic-type imines has been reported as an atom-economical method for producing tetra-substituted imidazoles. rsc.org This approach avoids the need for stoichiometric bases or external oxidants. rsc.org

Direct Synthetic Routes to 2-(4-methoxyphenyl)-1H-imidazole

The direct synthesis of 2-(4-methoxyphenyl)-1H-imidazole can be achieved through several targeted methods, primarily involving condensation reactions and multicomponent strategies that incorporate the 4-methoxyphenyl (B3050149) moiety from the outset.

Condensation Reactions Involving 4-Methoxybenzaldehyde (B44291) Derivatives

A straightforward approach to synthesizing 2-(4-methoxyphenyl)-1H-imidazole and its derivatives involves the condensation of a 1,2-dicarbonyl compound, such as benzil, with 4-methoxybenzaldehyde and a source of ammonia, typically ammonium (B1175870) acetate (B1210297). ijsrp.org This reaction is often carried out in a suitable solvent like glacial acetic acid under reflux conditions. ijsrp.org

For instance, the synthesis of 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles has been accomplished by first preparing 1-(4-methoxyphenyl)-2-phenylethan-1,2-dione (4-methoxybenzil) and then reacting it with a substituted benzaldehyde and ammonium acetate. ijsrp.org The initial preparation of 4-methoxybenzil (B1615383) can be achieved by reacting 4-methoxybenzaldehyde with benzaldehyde in the presence of a cyanide catalyst to form an intermediate, which is then oxidized. ijsrp.orgijsrp.org

The following table summarizes a typical condensation reaction for the synthesis of a 2,4,5-trisubstituted imidazole derivative incorporating a 4-methoxyphenyl group.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

| Benzil | 4-Methoxybenzaldehyde | Ammonium Acetate | Acetic Acid (reflux) | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like 2-(4-methoxyphenyl)-1H-imidazole due to their efficiency, atom economy, and operational simplicity. researchgate.net These reactions allow for the formation of the target molecule in a single step from three or more starting materials.

One-pot syntheses are a hallmark of MCRs, where all reactants are mixed together in a single reaction vessel, often with a catalyst, to yield the final product. This approach avoids the need for isolating intermediates, thereby saving time and resources. researchgate.net

The synthesis of 2,4,5-trisubstituted imidazoles, including derivatives of 2-(4-methoxyphenyl)-1H-imidazole, is frequently achieved through a three-component condensation of a 1,2-diketone, an aldehyde (such as 4-methoxybenzaldehyde), and ammonium acetate. researchgate.net A variety of catalysts have been employed to facilitate these one-pot syntheses, leading to high yields and often milder reaction conditions. For example, nano-copper ferrite (B1171679) (CuFe2O4) has been used as an efficient and recyclable catalyst for the synthesis of substituted imidazoles under ultrasound irradiation, resulting in excellent yields. researchgate.net

Other catalysts reported for the one-pot synthesis of trisubstituted imidazoles include benzyltriphenylphosphonium (B107652) chloride (BTPPC) under solvent-free conditions and Amberlite IR 120H+. researchgate.netresearchgate.net These methods often feature short reaction times and high yields without the need for chromatographic purification. researchgate.net

The table below provides examples of catalysts and conditions used in one-pot syntheses of substituted imidazoles.

| Catalyst | Reaction Conditions | Advantages |

| Nano-copper ferrite (CuFe2O4) | Ultrasound irradiation | High efficiency, excellent yields (~90%), recyclable catalyst. researchgate.net |

| Benzyltriphenylphosphonium chloride (BTPPC) | Solvent-free, 100°C | High yields, inexpensive and readily available catalyst. researchgate.net |

| Amberlite IR 120H+ | - | Short reaction time, high yields, chromatography-free procedure. researchgate.net |

| Trityl chloride (TrCl) | Neutral, solvent-free | High to excellent yields, short reaction times. rsc.org |

Utilization of Diverse Starting Materials (e.g., Benzil, Anisil, Diaminomaleonitrile (B72808), Acylaminoisoxazoles)

The construction of the 2-(4-methoxyphenyl)-1H-imidazole scaffold can be achieved from a variety of precursor molecules, allowing for flexibility in synthetic design. Key starting materials include 1,2-dicarbonyl compounds like benzil and anisil, as well as other functionalized molecules such as diaminomaleonitrile and acylaminoisoxazoles.

One common and traditional approach is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source like ammonium acetate. wjpsonline.com In the context of synthesizing derivatives of 2-(4-methoxyphenyl)-1H-imidazole, anisil (4,4'-dimethoxybenzil) serves as a direct precursor to the 4,5-bis(4-methoxyphenyl) core. For instance, condensing anisil with substituted benzaldehydes and ammonium acetate yields 2-substituted-4,5-bis(4-methoxyphenyl)-1H-imidazoles. ijsrp.org Similarly, benzil can be reacted with 4-methoxybenzaldehyde and ammonium acetate to produce 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. nih.gov This reaction is often carried out in glacial acetic acid under reflux. nih.gov

A different synthetic strategy employs diaminomaleonitrile (DAMN). While direct synthesis of the target compound from DAMN is less commonly cited, DAMN is a versatile precursor for various imidazole derivatives. For example, (Z)-N2-(2-amino-1,2-dicyanovinyl)formimidamide, derived from DAMN, can react with aldehydes or ketones in the presence of a base to form substituted imidazoles.

Another innovative pathway involves the use of 4-acylaminoisoxazoles . These compounds can undergo a one-pot synthesis to yield functionalized imidazoles. The process typically involves a Raney nickel-catalyzed hydrogenation of the 4-acylaminoisoxazole in a solvent like ethanol (B145695), which is followed by a base-promoted recyclization of the resulting intermediate to form the imidazole ring. thieme-connect.com This method is noted for being highly efficient and environmentally friendly. thieme-connect.com

The following table summarizes the synthesis of 2-(4-methoxyphenyl)-1H-imidazole analogues from these diverse starting materials.

| Starting Material(s) | Reagents & Conditions | Product | Yield |

| Anisil, Substituted Benzaldehydes | Ammonium Acetate, Glacial Acetic Acid, Reflux | 2-Aryl-4,5-bis(4-methoxyphenyl)-1H-imidazoles | Not Specified |

| Benzil, 4-Methoxybenzaldehyde | Ammonium Acetate, Glacial Acetic Acid, Reflux | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Not Specified |

| 4-Acylaminoisoxazoles | 1. Raney Nickel, H₂, Ethanol; 2. NaOH | 2-Substituted 4-formylimidazoles | Good to Excellent |

Catalytic Systems in the Synthesis of 2-(4-methoxyphenyl)-1H-imidazole and its Derivatives

Catalysis plays a pivotal role in the synthesis of imidazoles, often leading to higher yields, shorter reaction times, and milder reaction conditions. A range of catalytic systems, including Brønsted and Lewis acids, as well as metal-mediated and metal-free catalysts, have been successfully employed.

Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids are effective in promoting the cyclocondensation reactions required for imidazole formation. Brønsted acids , such as acetic acid and p-toluenesulfonic acid, are commonly used in classical syntheses like the Radziszewski reaction to facilitate the condensation of dicarbonyls, aldehydes, and ammonia. nih.govresearchgate.net For example, a Brønsted acid-catalyzed multicomponent reaction of vinyl azides with aromatic aldehydes and amines has been shown to produce 1,2,5-trisubstituted imidazoles in good yields. acs.org Specifically, the synthesis of 2-(4-methoxyphenyl)-1,5-diphenyl-1H-imidazole was achieved with an 83% yield using this method. acs.org

Lewis acids have also been extensively studied for their catalytic activity in imidazole synthesis. sciencegate.app They function by activating carbonyl groups towards nucleophilic attack. rsc.org Various Lewis acids, including zinc(II) dichloride, have been used to catalyze the reaction between aldehydes, diketones, and ammonia sources. rsc.org In some instances, Lewis acids like scandium triflate have been used to catalyze both the ring-closing and oxidation steps in the formation of 2-arylbenzimidazoles. mdpi.com More complex Lewis acid systems, such as a rhodium-based chiral Lewis acid catalyst, have been employed for asymmetric conjugate additions to form functionalized imidazoles with high stereoselectivity. acs.org

Metal-mediated and Metal-free Catalytic Systems

Metal-mediated catalysis offers a broad spectrum of possibilities for imidazole synthesis. Copper catalysts are particularly prevalent. For instance, a copper(I) iodide (CuI) catalyzed three-component reaction of benzoin (B196080) or benzil with aldehydes and ammonium acetate provides an efficient route to 2,4,5-trisubstituted imidazoles with yields up to 95%. rsc.org Copper(II) sulfate (B86663) has also been used for the one-pot synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes. organic-chemistry.org Other transition metals like ruthenium have been used in "borrowing hydrogen" processes under aerobic conditions to synthesize NH-imidazoles. rsc.org

Conversely, there is a growing interest in metal-free catalytic systems to avoid metal contamination in the final products, which is particularly important for pharmaceutical applications. rsc.orgmdpi.comresearchgate.net Iodine-mediated synthesis provides a greener alternative for the formation of 2,4,5-trisubstituted imidazoles. rsc.org In this method, internal alkynes react with iodine in dimethyl sulfoxide (DMSO) to form a benzil intermediate, which then reacts in situ with an aldehyde and ammonium acetate. rsc.org Another metal-free approach involves the reaction of 2H-imidazole 1-oxides with thiophenols, mediated by acetyl chloride, to produce arylthiolated 2H-imidazoles in yields up to 90%. mdpi.com

Specific Catalyst Applications (e.g., Sodium Cyanide, Ammonium Cerium Nitrate, Raney Nickel)

Certain catalysts have found specific and important applications in the synthesis of 2-(4-methoxyphenyl)-1H-imidazole and its precursors.

Sodium Cyanide (NaCN) : This catalyst is notably used in the benzoin condensation. For the synthesis of precursors to 2-(4-methoxyphenyl)-1H-imidazole, sodium cyanide can catalyze the reaction between 4-methoxybenzaldehyde and benzaldehyde to form 2-hydroxy-1-(4-methoxyphenyl)-2-phenylethan-1-one. ijsrp.org This intermediate can then be oxidized to the corresponding dione, a key building block for the imidazole ring. ijsrp.org

Ammonium Cerium Nitrate (CAN) : CAN is a versatile and powerful one-electron oxidant that can also function as a Lewis acid catalyst. ias.ac.innih.govjconsortium.com It has been effectively used to catalyze the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles from a dicarbonyl compound (benzil or benzoin), an aromatic aldehyde, and ammonium acetate. ias.ac.in This method is advantageous due to its simple work-up, high yields, and short reaction times. ias.ac.in For example, the reaction of benzil, 4-methoxybenzaldehyde, and ammonium acetate in the presence of 10 mol% CAN in an ethanol-water mixture at 65°C yields 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole in 94% yield. ias.ac.in

Raney Nickel : This catalyst, a fine-grained solid composed mainly of nickel, is widely used for its high catalytic activity in hydrogenation reactions at room temperature. wikipedia.org In the context of imidazole synthesis, Raney nickel is particularly useful for the hydrogenation of precursors. thieme-connect.com For example, it is employed in the reductive cyclization of 4-acylaminoisoxazoles to form functionalized imidazoles. thieme-connect.com The process involves the hydrogenation of the isoxazole (B147169) ring, leading to an intermediate that rearranges to the more stable imidazole structure. thieme-connect.com Raney nickel is also famously used for desulfurization reactions, which can be a step in more complex synthetic routes. masterorganicchemistry.com

The table below details specific applications of these catalysts in imidazole synthesis.

| Catalyst | Starting Materials | Product | Yield |

| Sodium Cyanide | 4-Methoxybenzaldehyde, Benzaldehyde | 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethan-1-one | Not Specified |

| Ammonium Cerium Nitrate (CAN) | Benzil, 4-Methoxybenzaldehyde, Ammonium Acetate | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 94% |

| Raney Nickel | 4-Acylaminoisoxazoles | 2-Substituted 4-formylimidazoles | Good to Excellent |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules like 2-(4-methoxyphenyl)-1H-imidazole. The focus is on developing more environmentally benign processes by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One significant area of improvement is the use of greener solvents. The use of an ethanol-water mixture as a solvent in the CAN-catalyzed synthesis of triarylimidazoles is an example of a more environmentally friendly approach compared to traditional organic solvents. ias.ac.in Water itself is being explored as a solvent for some imidazole syntheses, which offers obvious environmental and safety benefits. researchgate.net

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another key green chemistry strategy. nih.gov These methods can dramatically reduce reaction times and energy consumption while often increasing product yields and minimizing the use of volatile organic compounds.

The development of reusable catalysts is also a cornerstone of green synthetic chemistry. For instance, the use of heterogeneous catalysts, such as silica-supported acid catalysts, allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, reducing waste and cost. nih.gov Similarly, the use of deep eutectic solvents that can be reused multiple times without significant loss of catalytic activity is a promising green alternative. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 4 Methoxyphenyl 1h Imidazole and Its Derivatives

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Methodologies like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole was recorded in the 4000–400 cm⁻¹ region. ijrar.org Key absorption bands are indicative of specific functional groups within the molecule.

A significant band observed at 3410 cm⁻¹ is assigned to the N-H stretching vibration of the imidazole (B134444) ring. ijrar.org Aromatic C-H stretching vibrations typically appear as multiple weak bands in the 3100–3000 cm⁻¹ region; for the diphenyl derivative, these were observed at 3056, 3027, 2997, and 2960 cm⁻¹. ijrar.org The C=N stretching of the imidazole ring is reported at 1612 cm⁻¹. rsc.org

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3410 | N-H stretching | ijrar.org |

| 3056, 3027, 2997, 2960 | Aromatic C-H stretching | ijrar.org |

| 2837 | C-H stretching | ijrar.org |

| 1612 | C=N stretching | rsc.org |

| 1494 | C=C aromatic stretching | rsc.org |

| 1291 | N-H in-plane bending | ijrar.org |

| 830, 696 | C-H out-of-plane bending | ijrar.org |

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. The FT-Raman spectrum for 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole was recorded in the 3500–100 cm⁻¹ range. ijrar.org

A notable band in the FT-Raman spectrum is observed at 2839 cm⁻¹, which is assigned to the C-H ring stretching vibration. ijrar.org C-H out-of-plane bending vibrations are identified at several frequencies, including 695, 537, and 524 cm⁻¹. ijrar.org

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 2839 | C-H ring stretching | ijrar.org |

| 695, 537, 524, 405 | C-H out-of-plane bending | ijrar.org |

A detailed analysis of the vibrational spectra allows for specific assignments of observed bands to particular molecular motions.

N-H Vibrations : Compounds containing an N-H group typically show a stretching absorption in the 3500–3200 cm⁻¹ region. ijrar.org In the FT-IR spectrum of the diphenyl derivative, this appears at 3410 cm⁻¹. ijrar.org The corresponding N-H in-plane bending modes were identified at 1291 cm⁻¹ and 1290 cm⁻¹. ijrar.org

C-H Vibrations : Aromatic C-H stretching vibrations are consistently found in the 3100–3000 cm⁻¹ range. ijrar.org For the analyzed derivative, FT-IR bands were detected at 3056, 3027, 2997, and 2837 cm⁻¹. ijrar.org C-H in-plane bending vibrations generally lie between 1300–1000 cm⁻¹, while out-of-plane bending vibrations are found in the 950–800 cm⁻¹ range. ijrar.org In the FT-IR spectrum, out-of-plane bends were assigned to bands at 830 and 696 cm⁻¹. ijrar.org

CH₃ Vibrations : The methoxy (B1213986) group (-OCH₃) introduces characteristic methyl group vibrations. The C-H stretching vibrations of the methyl group are generally observed in the 3000–2800 cm⁻¹ region. ijrar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The ¹H NMR spectrum for 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole was recorded in DMSO-d₆. rsc.org

The most downfield signal appears as a singlet at 12.60 ppm, which is characteristic of the acidic N-H proton of the imidazole ring. rsc.org The protons on the 4-methoxyphenyl (B3050149) ring appear as a doublet at 7.98 ppm. rsc.org The methoxy group (-OCH₃) protons appear as a singlet further upfield. In the related compound 2-(4-methoxyphenyl)-1H-benzimidazole, this signal is found at 3.85 ppm. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 12.60 | Singlet | Imidazole N-H | rsc.org |

| 7.98 | Doublet (J = 8.2 Hz) | Aromatic protons (methoxyphenyl ring) | rsc.org |

| ~3.85 | Singlet | Methoxy (-OCH₃) protons | rsc.org* |

Data from 2-(4-methoxyphenyl)-1H-benzimidazole used as a reference for the methoxy group signal.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The ¹³C NMR spectrum of 2-(4-methoxyphenyl)-1H-benzimidazole provides reference chemical shifts for the carbons of the methoxyphenyl group. rsc.org

The carbon atom of the methoxy group (-OCH₃) is observed at 55.79 ppm. rsc.org The carbon atom of the phenyl ring attached to the oxygen (C-O) appears significantly downfield at 161.07 ppm. rsc.org Other aromatic carbons of the methoxyphenyl ring are found at 128.48 ppm and 114.83 ppm. rsc.org The carbon atom of the imidazole ring attached to the phenyl group (C2) is assigned to the signal at 151.82 ppm. rsc.org

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 161.07 | Aromatic C-O (methoxyphenyl) | rsc.org |

| 151.82 | C2 of imidazole ring | rsc.org |

| 128.48 | Aromatic CH (methoxyphenyl) | rsc.org |

| 123.18 | Aromatic C (ipso-carbon of phenyl ring) | rsc.org |

| 114.83 | Aromatic CH (methoxyphenyl) | rsc.org |

| 55.79 | Methoxy (-OCH₃) | rsc.org |

Note: ¹³C NMR data is from the related compound 2-(4-methoxyphenyl)-1H-benzimidazole.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for the identification of compounds and the assessment of their purity by measuring the mass-to-charge ratio (m/z) of ions. ekb.egrsc.org This method is crucial in synthetic chemistry to confirm the molecular weight of a target compound and to detect the presence of any impurities or byproducts. For imidazole derivatives like 2-(4-methoxyphenyl)-1H-imidazole, mass spectrometry provides definitive evidence of the molecular formula. nih.gov The ionization technique employed is critical, as harsh methods can cause fragmentation, whereas soft ionization techniques are preferred for observing the intact molecular ion. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules, including many imidazole derivatives. nih.govresearchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov This process typically imparts little excess energy to the analyte, minimizing fragmentation and allowing for the clear observation of the molecular ion. nih.gov

For compounds such as 2-(4-methoxyphenyl)-1H-imidazole and its derivatives, ESI-MS is effective for confirming their molecular weight. mdpi.com In the positive ion mode, these compounds readily form protonated molecules, [M+H]⁺, due to the basic nature of the imidazole ring nitrogens. nih.gov This allows for a direct and accurate determination of the molecular mass. The high sensitivity and specificity of ESI-MS, often coupled with liquid chromatography (HPLC/ESI-MS), make it an indispensable tool for verifying the identity and purity of newly synthesized imidazole-based compounds. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. It involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. iosrjournals.org

The structures of several derivatives of 2-(4-methoxyphenyl)-1H-imidazole have been elucidated using SC-XRD. For instance, the derivative 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine crystallizes in the orthorhombic space group Pca21. iosrjournals.org Another related compound, 1-(4-methoxyphenyl)-1H-imidazole, has also been characterized, providing insight into the solid-state conformation of the methoxyphenyl-imidazole scaffold. iucr.orgnih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | a = 19.0002(15) Å b = 6.0827(4) Å c = 18.6173(14) Å | iosrjournals.org |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Monoclinic | P2₁/c | a = 11.354(2) Å b = 10.562(2) Å c = 9.868(2) Å β = 112.22(3)° | researchgate.netresearchgate.net |

SC-XRD analysis provides precise measurements of intramolecular features, such as bond lengths and angles, which are generally found to be within normal ranges for related structures. iosrjournals.orgresearchgate.net A key structural feature of 2-(4-methoxyphenyl)-1H-imidazole derivatives is the relative orientation of the methoxyphenyl and imidazole rings. This is described by the dihedral angle between the mean planes of the two rings. In the solid state, this angle is influenced by crystal packing forces and intermolecular interactions.

For example, in 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is 14.86 (16)°. researchgate.net In the case of 1-(4-methoxyphenyl)-1H-imidazole, this angle is reported to be 43.67 (4)°. iucr.org These variations highlight the conformational flexibility of the bond linking the two ring systems. The molecule 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine features a planar central imidazole ring, with the methoxyphenyl ring in a synperiplanar conformation. iosrjournals.org

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Dihedral Angle (Benzene-Imidazole) | 14.86 (16)° | researchgate.net |

| 1-(4-methoxyphenyl)-1H-imidazole | Dihedral Angle (Arene-Imidazole) | 43.67 (4)° | iucr.org |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Dihedral Angle (Imidazole-Phenyl Ring A) | 31.16 (1)° | iosrjournals.org |

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in dictating the supramolecular architecture of molecular crystals. mdpi.comrsc.orgrsc.orgnih.gov In the crystal structure of 2-(4-methoxyphenyl)-1H-imidazole and its derivatives, the N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 1h Imidazole Electronic and Molecular Properties

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to the theoretical study of molecules. These methods use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. For compounds like 2-(4-methoxyphenyl)-1H-imidazole, various approaches, from Density Functional Theory to ab initio and semi-empirical methods, have been applied, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool for investigating imidazole (B134444) derivatives due to its favorable balance of accuracy and computational efficiency. nih.gov This method is used to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netppor.az In studies of related imidazole compounds, DFT calculations have been employed to predict bond lengths, bond angles, and dihedral angles, which are often found to be in good agreement with experimental data. nih.gov

A common approach involves using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional. nih.govnih.govchemicalpapers.com For instance, in a study on 1-(4-methoxyphenyl)-1H-imidazole, the B3LYP functional combined with a 6-311++g(d,p) basis set was used to compute vibrational wavenumbers. chemicalpapers.com Other functionals like BLYP, B3PW91, and mPW1PW91 have also been utilized to investigate aspects such as conformational behavior and structural stability. nih.gov Beyond geometry and vibrations, DFT is also used to perform Natural Bond Orbital (NBO) analysis to understand charge delocalization and hyper-conjugative interactions, as well as to map the Molecular Electrostatic Potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Common DFT Functionals and Basis Sets Used in Imidazole Derivative Studies

| Functional | Basis Set | Investigated Properties | Reference |

|---|---|---|---|

| B3LYP | 6-311++g(d,p) | Vibrational Wavenumbers, HOMO-LUMO, NLO | chemicalpapers.com |

| B3LYP, BLYP, B3PW91, mPW1PW91 | 6-311G** | Conformational Stability, Vibrational Frequencies | nih.gov |

| B3LYP | 6-311G(d,p) | Electronic Structure, Reactivity Descriptors, MEP | ppor.az |

Alongside DFT, traditional ab initio methods, such as the Hartree-Fock (HF) method, have been applied to study related imidazole systems. nih.gov Ab initio methods are based on first principles without using experimental parameters, but are often more computationally demanding than DFT. researchgate.net In a comparative study on 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, calculations were performed at the HF level and the results were compared against those from various DFT functionals to assess performance. nih.gov Such comparisons are crucial for validating the results of different theoretical approaches. researchgate.net

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, represent a faster but generally less accurate alternative. While specific applications to 2-(4-methoxyphenyl)-1H-imidazole are not extensively documented in the provided results, they are a common choice for initial, large-scale computational screenings of molecular properties before more rigorous DFT or ab initio calculations are performed.

The choice of basis set is a critical component of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. gaussian.com For imidazole derivatives, Pople-style basis sets are commonly employed, such as 6-31G* nih.gov, 6-311G** nih.gov, and 6-311++g(d,p). chemicalpapers.com The notation indicates their features:

6-311G : A triple-zeta split-valence basis set, providing a flexible description of valence electrons. gaussian.com

* or (d) : Adds polarization functions on heavy (non-hydrogen) atoms, allowing for non-spherical distribution of electron density. nih.govgaussian.com

** or (d,p) : Adds polarization functions to both heavy atoms and hydrogen atoms. nih.govchemicalpapers.comgaussian.com

+ or ++ : Adds diffuse functions, which are important for describing anions or systems with significant electron density far from the nuclei. chemicalpapers.comgaussian.com

Validation of the chosen computational model (the combination of method and basis set) is essential. A standard validation procedure involves comparing the calculated properties with experimental data. For example, calculated harmonic vibrational frequencies are often scaled by a calculated scaling factor to account for anharmonicity and method limitations, and then compared with experimental FT-IR and Raman spectra. nih.gov Similarly, calculated NMR chemical shifts can be correlated with experimental values to confirm the accuracy of the computational approach. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Dynamics

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key to understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the kinetic stability and reactivity of a molecule. irjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy gap between these two orbitals is a measure of the molecule's excitability. schrodinger.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to move an electron from the HOMO to the LUMO. chemicalpapers.comirjweb.com Conversely, a small gap suggests the molecule is more reactive and polarizable. irjweb.com

For 1-(4-methoxyphenyl)-1H-imidazole, a closely related compound, DFT calculations determined the HOMO and LUMO energy values to be -6.27 eV and -1.00 eV, respectively. chemicalpapers.com This results in a HOMO-LUMO energy gap of 5.27 eV, indicating a high degree of stability for the molecule. chemicalpapers.com The analysis of HOMO and LUMO energies is also fundamental to predicting global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. nih.govirjweb.com

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Related Imidazole

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|

The distribution of the HOMO and LUMO across the molecular structure provides insight into potential sites of reaction and charge transfer. In many imidazole derivatives, the HOMO is located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts, setting the stage for electronic transitions. nih.gov

The structure of 2-(4-methoxyphenyl)-1H-imidazole, featuring an electron-donating methoxyphenyl group and an imidazole ring system, makes it a candidate for exhibiting intramolecular charge transfer (ICT). nih.govrsc.org ICT is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation, leading to the formation of a highly polar excited state. rsc.org

Computational studies provide evidence for ICT by analyzing the electron density distribution in the ground state versus the excited state. nih.gov The analysis of HOMO and LUMO distributions is a key part of this investigation. If the HOMO is localized on the donor moiety (the methoxyphenyl group) and the LUMO is on the acceptor moiety (the imidazole ring), it suggests that the HOMO→LUMO transition corresponds to a charge transfer from the donor to the acceptor. nih.govrsc.org This phenomenon is often observed in donor-π-acceptor (D-π-A) systems. rsc.org

Advanced studies on similar systems use time-dependent DFT (TD-DFT) to model the excited states and the charge transfer process more explicitly. researchgate.net These investigations can reveal the formation of distinct locally excited (LE) and charge-transfer (ICT) states. nih.gov The dynamics of ICT can be influenced by factors such as solvent polarity, with more polar solvents often stabilizing the charge-separated ICT state. rsc.org The existence of ICT, evidenced by computational analysis of frontier orbitals and molecular electrostatic potential, is a key factor in determining the photophysical properties of such molecules. nih.gov

Molecular Reactivity and Site Selectivity Prediction

The reactivity and selectivity of a molecule are fundamental aspects of its chemical behavior. Computational methods provide powerful tools to predict these properties through the calculation of various descriptors.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

For a derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, computational studies have shown a clear intramolecular charge transfer, which influences its reactivity. nih.gov The transfer integral values for holes (36.48 meV) were found to be higher than for electrons (24.76 meV), suggesting it is a better hole transporter. nih.gov

| Descriptor | Value |

|---|---|

| Hole Transfer Integral | 36.48 meV |

| Electron Transfer Integral | 24.76 meV |

Local Reactivity Descriptors (e.g., Fukui Functions, Condensed Softness Indices)

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions and local softness, are employed to understand site selectivity in chemical reactions. arxiv.orgnih.gov The Fukui function is a widely used local density functional descriptor that helps model chemical reactivity and selectivity by indicating the preferred regions for nucleophilic, electrophilic, or radical attack. nih.govpesquisaonline.net It highlights the propensity of the electronic density to deform at a specific position when the number of electrons changes. pesquisaonline.net

The dual descriptor (∆f(r)), which is the difference between the nucleophilic and electrophilic Fukui functions, provides a clear distinction between sites prone to nucleophilic attack (positive value) and those prone to electrophilic attack (negative value). pesquisaonline.net For a related compound, 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, analysis of the Fukui function using Mulliken charges helps to identify the chemical reactivity and selectivity of different atomic sites. pesquisaonline.net Although specific Fukui function values for 2-(4-methoxyphenyl)-1H-imidazole were not available, the methodology is directly applicable.

Natural Bond Orbital (NBO) Analysis for Delocalization Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding hyperconjugative interactions and charge delocalization within a molecule. researchgate.netacadpubl.eu This analysis provides insights into the stability arising from these electronic interactions. researchgate.net

In a study of a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, NBO analysis revealed significant delocalization involving the lone pairs of nitrogen and oxygen atoms within the imidazole and furan (B31954) rings. acadpubl.eu A particularly strong intramolecular interaction was observed between the lone pair of the chlorine atom (LPCl35) and the anti-bonding π*(C27-C31) orbital, with an interaction energy of 954.54 kJ/mol, which contributes significantly to the molecule's stability. acadpubl.eu For 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, NBO analysis was used to analyze the stability from hyperconjugative interactions and charge delocalization. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding the sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. pesquisaonline.net The MEP is related to the electron density and is useful for analyzing the "recognition" process between molecules, such as in drug-receptor interactions. pesquisaonline.net

In the MEP map, negative regions (typically colored red and yellow) are associated with electrophilic reactivity (sites prone to attack by electrophiles), while positive regions (blue) indicate nucleophilic reactivity (sites prone to attack by nucleophiles). pesquisaonline.net For the related molecule 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, the MEP analysis showed that the negative charge is concentrated over the nitro group, making it the most reactive site for electrophilic attack, while the positive region is located over the NH part of the imidazole ring. pesquisaonline.net

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant attention for their potential applications in photonic technologies. semanticscholar.org Organic molecules with extended π-conjugated systems are particularly promising due to their high nonlinearity and fast response times. semanticscholar.org The first-order hyperpolarizability (β₀) is a key parameter used to quantify the NLO activity of a molecule.

Computational studies on derivatives of 2-(4-methoxyphenyl)-1H-imidazole have demonstrated their potential as NLO materials. For instance, the calculated first hyperpolarizability (β₀) of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be 7.00254 x 10⁻³⁰ esu, which is approximately eighteen times greater than that of urea (B33335), a standard reference material for NLO properties. malayajournal.org This suggests that the imidazole derivative is a promising candidate for NLO applications. malayajournal.org Another study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol also highlighted its significant NLO properties, with a measured nonlinear absorption coefficient of 4.044 × 10⁻¹ cmW⁻¹, a nonlinear refractive index of 2.89 × 10⁻⁶ cm²W⁻¹, and a third-order susceptibility of 2.2627 × 10⁻⁶ esu. semanticscholar.org

Table 2: Predicted Non-linear Optical (NLO) Properties of Imidazole Derivatives

| Compound | Property | Value | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | First Hyperpolarizability (β₀) | 7.00254 x 10⁻³⁰ esu | malayajournal.org |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | Nonlinear Absorption Coefficient | 4.044 × 10⁻¹ cmW⁻¹ | semanticscholar.org |

| Nonlinear Refractive Index | 2.89 × 10⁻⁶ cm²W⁻¹ | semanticscholar.org | |

| Third-order Susceptibility | 2.2627 × 10⁻⁶ esu | semanticscholar.org |

Chemical Derivatization and Functionalization Strategies of 2 4 Methoxyphenyl 1h Imidazole

Modification at the Imidazole (B134444) Nitrogen Atom (N1)

The nitrogen atoms of the imidazole ring offer prime sites for functionalization, influencing the molecule's electronic properties and spatial arrangement.

N-Substitution Reactions (e.g., N-alkylation, N-phenylsulfonylation)

N-alkylation introduces alkyl groups onto the N1 nitrogen of the imidazole ring. This is a common strategy to increase the lipophilicity and steric bulk of the molecule. For instance, the reaction of 2-methyl-4-nitro-1H-imidazole with methyl iodide and potassium carbonate leads to N-methylation. thieme-connect.de Another example involves the synthesis of 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, where an ethanol (B145695) group is attached to the N1 position. researchgate.net This modification can significantly alter the compound's biological activity and physical properties.

N-phenylsulfonylation involves the attachment of a phenylsulfonyl group to the imidazole nitrogen. This modification introduces a bulky, electron-withdrawing group, which can impact the compound's reactivity and intermolecular interactions. An example is the synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2,4-diphenyl-1H-imidazole. lookchem.com

Modifications on the Imidazole Ring and Substituents

Altering the substituents at the C2, C4, and C5 positions of the imidazole ring, as well as interconverting functional groups, provides a versatile approach to creating a diverse library of derivatives.

Introduction of Varied Aromatic and Heteroaromatic Moieties at C2, C4, and C5

The synthesis of 2,4,5-triaryl-1H-imidazoles is a prominent strategy for introducing diverse aromatic and heteroaromatic groups. rasayanjournal.co.inresearchgate.net This can be achieved through one-pot, three-component condensation reactions involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). rasayanjournal.co.inresearchgate.netrsc.org For example, reacting benzil (B1666583), a substituted aromatic aldehyde, and ammonium acetate yields 2,4,5-trisubstituted [1H]imidazole derivatives. rasayanjournal.co.in The use of catalysts like boric acid or Syzygium cumini seed extract can facilitate these reactions, often under environmentally friendly conditions. rasayanjournal.co.inresearchgate.net

Furthermore, 2,4-disubstituted imidazoles can be synthesized by condensing amidines with α-halo ketones. orgsyn.org This method allows for the introduction of various substituents at the C2 and C4 positions. For instance, 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole can be prepared from benzamidine (B55565) hydrochloride and 4-methoxyphenacyl bromide. orgsyn.org

The following table summarizes examples of such derivatizations:

| Starting Material(s) | Reagents/Catalyst | Product | Reference(s) |

| Benzil, substituted aromatic aldehyde, ammonium acetate | Syzygium cumini seed extract | 2,4,5-trisubstituted [1H] imidazole derivatives | rasayanjournal.co.in |

| Benzil/benzoin (B196080), aldehyde, ammonium acetate | Boric acid, ultrasound | 2,4,5-triaryl-1H-imidazoles | researchgate.net |

| Benzamidine hydrochloride, 4-methoxyphenacyl bromide | Potassium bicarbonate | 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole | orgsyn.org |

| 1,2-diphenylethane-1,2-dione, 4-methoxybenzaldehyde (B44291), ammonium acetate | - | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | researchgate.net |

Functional Group Interconversions (e.g., to formyl, dicarbonitrile, or aminoacetate derivatives)

Functional group interconversion refers to the transformation of one functional group into another. ub.edu This is a powerful tool for creating derivatives with different chemical properties. For example, the synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile involves the introduction of two nitrile groups onto the imidazole ring. lookchem.com This significantly alters the electronic nature of the imidazole core.

Another example is the synthesis of N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide, which involves the formation of an acetamide (B32628) derivative from an imidazolidinone precursor. acs.org These transformations allow for the fine-tuning of the molecule's properties for specific applications.

Ligand Design and Metal Complex Formation

The nitrogen atoms in the imidazole ring make 2-(4-methoxyphenyl)-1H-imidazole and its derivatives excellent ligands for coordinating with metal ions.

Coordination Chemistry with Transition Metals

Imidazole derivatives are known to form stable complexes with a variety of transition metals. The coordination can occur through one or both of the imidazole nitrogen atoms, leading to the formation of diverse coordination polymers and discrete metal complexes. The electronic and steric properties of the substituents on the imidazole ring play a crucial role in determining the geometry and stability of the resulting metal complexes. The ability of these compounds to form metal complexes is significant for their application in catalysis and materials science.

Characterization of Metal Complexes

X-ray Crystallography

For instance, cobalt(II) complexes with 2-substituted imidazoles have been shown to adopt various geometries, including distorted tetrahedral and trigonal bipyramidal. mdpi.comacademie-sciences.fr In a typical tetrahedral complex, the cobalt(II) ion would be coordinated to two 2-(4-methoxyphenyl)-1H-imidazole ligands and two other ligands, such as halides. The coordination occurs through the pyridinic nitrogen atom of the imidazole ring. The methoxy (B1213986) group on the phenyl ring is generally not involved in coordination but can influence the crystal packing through intermolecular interactions.

A representative example of what might be expected for a tetrahedral cobalt(II) complex is presented in the table below. The bond distances and angles are based on known structures of similar cobalt(II)-imidazole complexes. mdpi.comunex.es

| Parameter | Value |

|---|---|

| Formula | [Co(L)2Cl2] |

| Coordination Geometry | Distorted Tetrahedral |

| Co-N (imidazole) bond length (Å) | ~2.05 |

| Co-Cl bond length (Å) | ~2.25 |

| N-Co-N bond angle (°) | ~110 |

| Cl-Co-Cl bond angle (°) | ~108 |

| N-Co-Cl bond angle (°) | ~109 |

Similarly, copper(II) complexes with related imidazole derivatives have been observed to form square pyramidal or distorted octahedral geometries. nih.gov The specific geometry is often influenced by the nature of the counter-ions and solvent molecules present in the crystal lattice.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the coordination of the 2-(4-methoxyphenyl)-1H-imidazole ligand to a metal center. The comparison of the IR spectrum of the free ligand with that of the metal complex reveals key shifts in vibrational frequencies that are indicative of coordination.

The most significant changes are typically observed for the stretching vibrations of the imidazole ring. The C=N stretching vibration, which appears in the free ligand, is expected to shift to a different frequency upon coordination of the pyridinic nitrogen to the metal ion. This shift is a direct consequence of the change in electron density within the imidazole ring upon complexation. Furthermore, the N-H stretching vibration of the imidazole ring may also be affected, even if the pyrrolic nitrogen is not directly involved in coordination, due to changes in hydrogen bonding patterns within the crystal lattice of the complex. yu.edu.jo

The table below summarizes the expected shifts in the characteristic IR absorption bands for 2-(4-methoxyphenyl)-1H-imidazole upon coordination to a metal ion.

| Vibrational Mode | Free Ligand (L) (cm-1) | Metal Complex (M-L) (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3410 | Shifted or Broadened | N-H stretching |

| ν(C=N) | ~1610 | Shifted | Imidazole C=N stretching |

| ν(C-O-C) | ~1250 | Minor Shift | Aryl-ether stretching |

| ν(M-N) | - | ~500-400 | Metal-Nitrogen stretching |

The appearance of a new band in the far-IR region (typically between 400 and 500 cm⁻¹) can be attributed to the M-N stretching vibration, providing direct evidence of the formation of a coordinate bond between the metal and the nitrogen atom of the imidazole ligand. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and can be used to infer the coordination geometry of the metal ion. The spectra of transition metal complexes of 2-(4-methoxyphenyl)-1H-imidazole are expected to show two main types of electronic transitions: ligand-centered π-π* transitions and metal-centered d-d transitions.

The π-π* transitions, originating from the aromatic phenyl and imidazole rings of the ligand, are typically observed in the ultraviolet region and may experience a slight shift upon coordination. Of greater diagnostic value are the d-d transitions, which occur in the visible region and are characteristic of the metal ion and its coordination environment. The number, position, and intensity of these bands are highly dependent on the geometry of the complex.

For example, a hypothetical octahedral Nickel(II) complex would be expected to show three d-d transition bands, corresponding to the spin-allowed transitions from the ³A₂g ground state. docbrown.info A tetrahedral Cobalt(II) complex, on the other hand, would exhibit a different set of absorption bands in the visible region.

The following table provides representative UV-Vis absorption data for hypothetical Ni(II) and Cu(II) complexes with 2-(4-methoxyphenyl)-1H-imidazole, assuming an octahedral geometry for Ni(II) and a distorted octahedral geometry for Cu(II). nih.govresearchgate.net

| Complex | λmax (nm) | Assignment | Inferred Geometry |

|---|---|---|---|

| [Ni(L)4Cl2] | ~400 | ³A₂g → ³T₁g(P) | Octahedral |

| ~650 | ³A₂g → ³T₁g(F) | ||

| [Cu(L)4Cl2] | ~600-800 (broad) | ²Eg → ²T₂g | Distorted Octahedral |

The analysis of these spectroscopic and crystallographic data, often in conjunction with other techniques such as elemental analysis and magnetic susceptibility measurements, allows for a comprehensive characterization of the metal complexes of 2-(4-methoxyphenyl)-1H-imidazole. nih.gov This detailed understanding of their structure and electronic properties is fundamental to exploring their potential applications in various fields of chemistry.

Advanced Applications and Research Directions of 2 4 Methoxyphenyl 1h Imidazole in Chemical Science

Materials Science Applications

The unique electronic structure of 2-(4-methoxyphenyl)-1H-imidazole, characterized by a π-conjugated system that extends across the imidazole (B134444) and methoxyphenyl rings, makes it a promising candidate for the development of novel materials with specific optical properties.

Development of Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical computing, frequency conversion, and optical data storage. Organic molecules with extensive π-electron systems, donor-acceptor groups, and high polarizability are prime candidates for NLO applications. Imidazole derivatives are actively studied in this field due to their inherent electronic characteristics.

Research into imidazole derivatives has shown their potential as effective NLO materials. While direct NLO studies on 2-(4-methoxyphenyl)-1H-imidazole are emerging, extensive research on structurally similar compounds provides strong evidence of its promise. For instance, theoretical and experimental investigations on related triaryl imidazoles, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, have been conducted to quantify their NLO properties. researchgate.net These studies often employ the Z-scan technique to experimentally measure nonlinear absorption and refraction, while Density Functional Theory (DFT) calculations are used to determine molecular hyperpolarizabilities (β and γ), which are indicators of NLO activity. researchgate.net

In a representative study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, significant NLO properties were reported, highlighting the potential of the imidazole core. The presence of donor and acceptor groups across the conjugated system facilitates intramolecular charge transfer, which is a key mechanism for high NLO response. The methoxy (B1213986) group (-OCH₃) on the phenyl ring of 2-(4-methoxyphenyl)-1H-imidazole acts as an electron-donating group, which is expected to enhance these charge-transfer characteristics and contribute to a large NLO response.

Table 1: NLO Properties of a Representative Triaryl Imidazole Derivative This table presents findings for the related compound 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol to illustrate the potential of this class of materials.

| Parameter | Value | Reference |

| Nonlinear Absorption Coefficient (β) | 4.044 × 10⁻¹ cm W⁻¹ | researchgate.net |

| Nonlinear Refractive Index (n₂) | 2.89 × 10⁻⁶ cm² W⁻¹ | researchgate.net |

| Third-order Susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | researchgate.net |

Data sourced from a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol.

Catalytic Roles

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property allows 2-(4-methoxyphenyl)-1H-imidazole and its derivatives to function as versatile ligands in catalysis and as core components of catalytic ionic liquids.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

In catalysis, a ligand binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The electronic and steric properties of the ligand are crucial in determining the activity, selectivity, and stability of the catalyst. The 2-(4-methoxyphenyl)-1H-imidazole moiety has been incorporated into more complex ligand structures for various catalytic applications.

For example, a ruthenium(II) complex featuring a 4-methoxy phenyl substituted bis-imidazole methane (B114726) ligand was synthesized and used for the dehydrogenation of formic acid to produce hydrogen. This complex demonstrated high efficiency and stability, outperforming other derivatives with different substituents. The presence of the electron-donating methoxy group on the phenyl ring was found to be beneficial for the catalytic activity.

Furthermore, derivatives like 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid are used as organic linkers to construct metal-organic frameworks (MOFs). These MOFs can exhibit infinite polymeric chain or two-dimensional sheet structures and have applications in catalysis, gas storage, and as magnetic or luminescent materials.

Table 2: Catalytic Performance of a Ruthenium(II) Complex with a 4-Methoxy Phenyl Substituted Imidazole Ligand This table highlights the catalytic activity for hydrogen production from formic acid.

| Catalyst System | Catalytic Turnover | Turnover Frequency (TOF) |

| [(η⁶-p-cymene)RuCl(κ²-L)]⁺ (where L is a 4-methoxy phenyl substituted bis-imidazole methane ligand) | 8830 | 1545 h⁻¹ |

Incorporation into Ionic Liquids for Catalytic Processes

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an inorganic or organic anion. They are considered "green solvents" due to their low vapor pressure and high thermal stability. Imidazolium-based cations are among the most common components of ILs. By functionalizing the imidazole core, ILs can be designed to act not just as solvents but also as catalysts.

Brønsted acidic ILs, where an acidic group like a sulfonic acid is tethered to the imidazolium (B1220033) cation, have been shown to be highly effective catalysts for reactions such as benzylation and esterification. nih.gov For instance, 1-propylsulfonic acid-3-methylimidazolium trifluoromethanesulfonate (B1224126) has demonstrated superior performance compared to traditional acid catalysts. nih.gov Similarly, imidazole-methane sulfonic ionic liquids have been used for the catalytic alkylation of thiophene (B33073) in desulfurization processes. researchgate.net

These ILs can act as bifunctional catalysts, providing both an acidic site and a medium for the reaction. The ability to tune the properties of the IL by modifying the cation and anion allows for the development of task-specific catalysts that can lead to higher yields and selectivities. nih.govmdpi.com While direct use of 2-(4-methoxyphenyl)-1H-imidazole in a catalytic IL is a specific area for future research, the foundational role of the imidazole structure is well-established.

Table 3: Examples of Catalytic Processes Using Imidazolium-Based Ionic Liquids

| Ionic Liquid Type | Reaction Catalyzed | Key Finding | Reference |

| Imidazole-methane sulfonic ILs | Alkylation of thiophene | Excellent alkylation desulfurization effect. | researchgate.net |

| Brønsted acidic imidazolium IL | Benzylation of arenes | Higher efficiency than conventional acid catalysts. | nih.gov |

| Dicationic imidazolium-based ILs | Synthesis of carbamates | Higher catalytic activity compared to monocationic ILs. | mdpi.com |

Corrosion Inhibition Mechanisms

The ability of 2-(4-methoxyphenyl)-1H-imidazole to adsorb onto metal surfaces makes it a compound of interest for preventing corrosion. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.

Understanding of Adsorption and Passivation Phenomena

The mechanism of corrosion inhibition by organic compounds like 2-(4-methoxyphenyl)-1H-imidazole involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. The adsorption process can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal.

The imidazole ring, with its nitrogen heteroatoms and π-electrons, is the primary center for adsorption. The lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic system can also interact with the metal surface. nih.gov The 4-methoxyphenyl (B3050149) substituent can further influence the adsorption process through its electronic effects and by increasing the surface area covered by the molecule.

Studies on related imidazole derivatives have used electrochemical methods and adsorption isotherm models (like Langmuir and Temkin) to understand the nature of this protective layer. gssrr.org The free energy of adsorption (ΔG°ads) is a key parameter derived from these models, with its value indicating the spontaneity and type of adsorption. A value around -20 kJ/mol or less is typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

Table 4: Adsorption Characteristics of a Representative Imidazole Derivative for Corrosion Inhibition This table presents findings for the related compound 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine on carbon steel.

| Parameter | Value | Indication | Reference |

| Adsorption Isotherm Model | Langmuir | Monolayer adsorption on a homogeneous surface. | gssrr.org |

| Free Energy of Adsorption (ΔG°ads) | -34.04 kJ/mol | Spontaneous adsorption with both physisorption and chemisorption characteristics. | gssrr.org |

Strategic Use as a Synthetic Building Block and Reaction Mediator

The strategic importance of 2-(4-methoxyphenyl)-1H-imidazole in chemical science is underscored by its dual role as both a foundational precursor in the assembly of complex molecular architectures and as a functional mediator in highly selective chemical transformations. Its inherent structural features and reactive sites are adeptly exploited by synthetic chemists to achieve a variety of strategic objectives.

Precursor in Complex Organic Synthesis

The molecular framework of 2-(4-methoxyphenyl)-1H-imidazole serves as a versatile and valuable starting point for the synthesis of more elaborate and often biologically active compounds. Its utility as a precursor is rooted in the reactivity of the imidazole core and the potential for modification of its substituent groups.

A notable application of this scaffold is in the construction of polysubstituted imidazoles, which are of significant interest in medicinal chemistry. For instance, derivatives of 2-(4-methoxyphenyl)-1H-imidazole are employed in the synthesis of novel compounds investigated for their potential therapeutic properties. Research has demonstrated that the core structure can be elaborated to produce diarylimidazoles that act as selective inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. researchgate.net

Furthermore, the synthesis of 1-hydroxy-2,4,5-triaryl imidazoles, which have been explored as anti-cytokine agents, can be achieved using a multi-step pathway that originates from precursors structurally related to 2-(4-methoxyphenyl)-1H-imidazole. nih.gov This synthetic route highlights the role of the imidazole scaffold as a robust platform for the introduction of diverse aryl groups, leading to compounds with potential anti-inflammatory activity. The general scheme for such syntheses often involves the condensation of an appropriately substituted imidazole derivative with aldehydes and ammonium (B1175870) acetate (B1210297). nih.gov

The following table summarizes representative examples of complex molecules synthesized using a 2-(4-methoxyphenyl)-1H-imidazole core or its close derivatives, illustrating the strategic importance of this compound as a synthetic precursor.

| Precursor Scaffold | Reagents and Conditions | Synthesized Complex Molecule | Potential Application |

| 2-Aryl-1H-imidazole derivative | Aldehydes, Ammonium Acetate, Acetic Acid | 1-Hydroxy-2,4,5-triaryl imidazoles | Anti-cytokine agents nih.gov |

| 2,4-Diarylimidazole derivative | Further chemical modifications | Diayrl-imidazole based inhibitors | Butyrylcholinesterase inhibition researchgate.net |

Directing Group Functionality in Selective C-H Activation

In the realm of modern synthetic methodology, the selective functionalization of otherwise inert C-H bonds is a paramount goal. The imidazole moiety, particularly when incorporated into a molecule like 2-(4-methoxyphenyl)-1H-imidazole, can function as an effective directing group to achieve this selectivity. A directing group operates by coordinating to a transition metal catalyst and positioning it in close proximity to a specific C-H bond, thereby enabling its activation and subsequent functionalization. rsc.orgnih.gov

The general mechanism for such a directed C-H activation process involves several key steps:

Coordination of the directing group (the imidazole nitrogen) to the metal center.

Formation of a metallacyclic intermediate through C-H bond cleavage, a step often referred to as cyclometalation.

Reaction of the metallacycle with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive elimination or another bond-forming step to release the functionalized product and regenerate the active catalyst.

The following table illustrates the conceptual stages of a directed C-H activation reaction where an N-heterocycle, such as the imidazole in 2-(4-methoxyphenyl)-1H-imidazole, acts as the directing group.

| Stage | Description | Key Intermediates |

| Coordination | The nitrogen atom of the imidazole ring coordinates to the transition metal catalyst. | Substrate-Catalyst Complex |

| C-H Activation | The metal center cleaves a proximal C-H bond, forming a stable metallacyclic intermediate. | Metallacycle |

| Functionalization | The metallacycle reacts with a coupling partner, leading to the formation of a new bond. | Functionalized Metallacycle |

| Product Release | The functionalized product is released, and the catalyst is regenerated for the next cycle. | Functionalized Product + Catalyst |

The strategic placement of the imidazole ring within a molecule therefore provides a powerful tool for chemists to achieve regioselective functionalization, a critical aspect in the efficient and atom-economical synthesis of complex organic molecules. The use of such directing groups obviates the need for pre-functionalization of the substrate, a common requirement in traditional cross-coupling reactions. rsc.org

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Synthetic Methodologies and Catalyst Development

The synthesis of imidazole (B134444) derivatives is a well-established field, yet the quest for more efficient, sustainable, and regioselective methods continues to drive innovation. rsc.org For 2-(4-methoxyphenyl)-1H-imidazole and its analogues, future research will likely focus on multicomponent reactions (MCRs) that offer high atom economy and procedural simplicity. ias.ac.in

Key areas for innovation include:

Green Catalysis: A significant trend is the move away from hazardous and costly catalysts toward greener alternatives. Research is exploring the use of novel polymeric catalysts, nanoparticle-based catalysts like zinc ferrite (B1171679) (ZnFe₂O₄), and solid acid catalysts such as silica (B1680970) sulfuric acid and fluoroboric acid immobilized on silica gel. rsc.orgresearchgate.netnih.gov These catalysts are often reusable, reducing waste and cost. researchgate.netnih.gov

Solvent-Free and Ultrasound-Assisted Reactions: Methodologies that minimize or eliminate the use of toxic organic solvents are a major goal. nih.govrsc.org Ultrasound-assisted synthesis has emerged as a rapid and efficient green chemistry approach for preparing 2-aryl-4-phenyl-1H-imidazoles, a category that includes the subject compound. nih.gov These reactions can often be completed in under an hour at room temperature without the need for a catalyst. nih.gov

Flow Chemistry: The application of continuous flow systems for the synthesis of imidazole derivatives presents an opportunity for enhanced control over reaction parameters, improved safety, and easier scalability. This methodology could lead to higher yields and purity for 2-(4-methoxyphenyl)-1H-imidazole.